1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of amines with suitable carbonyl compounds.
Coupling Reactions: The benzo[d][1,3]dioxole and pyrrolidine intermediates are then coupled with a fluorophenylpropane derivative under specific conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-phenylpropan-1-one: Lacks the fluorine atom, which may affect its chemical and biological properties.
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-fluorophenyl)propan-1-one: Similar structure but with the fluorine atom in a different position, potentially leading to different reactivity and interactions.
Uniqueness
The presence of the fluorine atom in 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one imparts unique properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c21-17-4-2-1-3-14(17)6-8-20(23)22-10-9-16(12-22)15-5-7-18-19(11-15)25-13-24-18/h1-5,7,11,16H,6,8-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPYIOHIAYSGQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.